molecular formula C10H8N2O2 B12869624 4-Ethoxybenzo[d]oxazole-2-carbonitrile

4-Ethoxybenzo[d]oxazole-2-carbonitrile

Katalognummer: B12869624
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: GMWINKBADXZUTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxybenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an ethoxy group attached to the benzene ring, which is fused with an oxazole ring, and a nitrile group at the 2-position of the oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzo[d]oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl cyanoacetate under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxybenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Ethoxybenzo[d]oxazole-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethoxybenzo[d]oxazole: Similar structure but lacks the nitrile group.

    2-Methoxybenzo[d]oxazole: Similar structure with a methoxy group instead of an ethoxy group.

    2-Ethoxy-5-chlorobenzo[d]oxazole: Similar structure with an additional chlorine atom.

Uniqueness

4-Ethoxybenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the ethoxy and nitrile groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H8N2O2

Molekulargewicht

188.18 g/mol

IUPAC-Name

4-ethoxy-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C10H8N2O2/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2H2,1H3

InChI-Schlüssel

GMWINKBADXZUTG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC2=C1N=C(O2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.